1-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one is a synthetic organic compound characterized by its unique structure, which includes a fluorine atom and a methoxy group. This compound is recognized for its potential applications in various fields, including chemistry and medicine. The molecular formula of this compound is with a molecular weight of approximately 208.23 g/mol. It is classified under the category of benzoannulene derivatives, which are known for their interesting chemical properties and reactivity .
The synthesis of 1-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one typically involves several key steps:
These methods allow for the efficient production of the compound while maintaining high purity levels.
The molecular structure of 1-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one can be described as follows:
COC1=C(C2=C(C=C1)C(=O)CCCC2)F
This structural configuration contributes to its unique chemical behavior and reactivity .
1-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one undergoes several significant chemical reactions:
These reactions highlight the compound's versatility in organic synthesis.
The mechanism of action for 1-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one involves its interaction with specific biological targets:
This mechanism underpins its potential applications in medicinal chemistry.
The physical and chemical properties of 1-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 208.23 g/mol |
Boiling Point | Not available |
Solubility | Soluble in organic solvents |
Density | Not specified |
These properties are essential for understanding its behavior in various chemical environments .
1-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo annulen-5-one has several scientific applications:
These applications illustrate the compound's significance across various scientific disciplines.
CAS No.: 525-82-6
CAS No.: 1246815-51-9
CAS No.: 65207-12-7
CAS No.:
CAS No.: 7803-60-3
CAS No.: